molecular formula C9H8ClFO B14762110 1-(2-Chloro-5-fluorophenyl)propan-1-one

1-(2-Chloro-5-fluorophenyl)propan-1-one

Cat. No.: B14762110
M. Wt: 186.61 g/mol
InChI Key: HVOWRXHAONMBJB-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8ClFO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-5-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-5-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, yielding the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 2-Chloro-5-fluorobenzoic acid.

    Reduction: 1-(2-Chloro-5-fluorophenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-(2-Chloro-5-fluorophenyl)propan-1-one is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Industry

It serves as an intermediate in the synthesis of therapeutic agents. Research indicates that this compound exhibits notable biological activity and has been investigated for potential antimicrobial and anticancer properties, making it a candidate for further pharmaceutical development. The compound's mechanism of action is thought to involve interactions with specific molecular targets, which may alter enzyme or receptor activities, leading to various biological effects.

Material Science

This compound finds applications in various domains. It has been utilized as a precursor in synthesizing mesoporous materials and nanostructures. Its ability to participate in various chemical reactions makes it an attractive candidate for creating materials with specific properties, such as enhanced surface area and porosity, which are crucial in catalysis and adsorption processes.

This compound exhibits antibacterial activity against E. coli, Streptococcus aureus, Pseudomonas aureus, and Staphylococcus .

Interaction Studies

Interaction studies involving this compound have focused on its binding affinity to various biological targets. These investigations aim to elucidate its mechanism of action and potential therapeutic benefits, where the compound's interactions with enzymes or receptors could lead to significant insights into its efficacy as a drug candidate.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluorophenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity, making it a valuable tool in drug design.

Comparison with Similar Compounds

  • 1-(2-Chloro-4-fluorophenyl)propan-1-one
  • 1-(2-Chloro-3-fluorophenyl)propan-1-one
  • 1-(2-Chloro-6-fluorophenyl)propan-1-one

Comparison: 1-(2-Chloro-5-fluorophenyl)propan-1-one is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers. The specific substitution pattern can also affect the compound’s physical properties, such as melting point and solubility, which are important considerations in its practical applications.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

1-(2-chloro-5-fluorophenyl)propan-1-one

InChI

InChI=1S/C9H8ClFO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3

InChI Key

HVOWRXHAONMBJB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)F)Cl

Origin of Product

United States

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